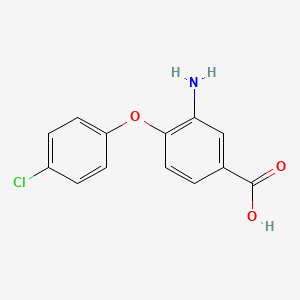

3-Amino-4-(4-chlorophenoxy)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-(4-chlorophenoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c14-9-2-4-10(5-3-9)18-12-6-1-8(13(16)17)7-11(12)15/h1-7H,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJIZDHATGMWCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)C(=O)O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Amino 4 4 Chlorophenoxy Benzoic Acid

Total Synthesis Approaches to 3-Amino-4-(4-chlorophenoxy)benzoic acid and Related Structures

The synthesis of this compound is centered around the strategic formation of the diaryl ether linkage and the appropriate placement of the amino and carboxyl functional groups on one of the aromatic rings.

Strategic Retrosynthetic Analysis of the Compound's Core Structure

A retrosynthetic analysis of this compound identifies the diaryl ether bond as the key disconnection. This C-O bond can be disconnected to reveal two primary synthons: a substituted phenoxide and an activated aromatic ring.

Retrosynthetic Pathway:

This analysis suggests a forward synthesis starting from a halogenated 3-nitrobenzoic acid and 4-chlorophenol.

Novel Synthetic Routes and Reaction Pathway Optimization for Phenoxy-Substituted Benzoic Acids

The synthesis of the target molecule can be achieved through a multi-step process beginning with commercially available starting materials. A common route involves the nucleophilic aromatic substitution to form the diaryl ether, followed by the reduction of a nitro group.

A plausible synthetic pathway is as follows:

Step 1: Nucleophilic Aromatic Substitution (Ether Formation): 4-Chlorophenol is first deprotonated with a base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃), to form the more nucleophilic potassium 4-chlorophenoxide. This phenoxide then displaces a halide (commonly fluorine or chlorine) from an activated benzoic acid derivative, like 4-chloro-3-nitrobenzoic acid. The reaction is typically performed in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and often requires heat. Copper-based catalysts can be used to facilitate this Ullmann-type reaction. google.comnih.gov

Step 2: Reduction of the Nitro Group: The resulting 3-Nitro-4-(4-chlorophenoxy)benzoic acid is then reduced to the target amine. A variety of reducing agents can be employed for this transformation. A common laboratory method involves using a metal like iron, tin, or zinc in an acidic medium (e.g., HCl or acetic acid). nih.gov Catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere is another efficient and clean method for this reduction. researchgate.net

Optimization of these reaction pathways often focuses on improving the yield of the diaryl ether formation step by carefully selecting the solvent, base, temperature, and catalytic system.

Catalytic Systems and Green Chemistry Principles in the Synthesis of Analogues

The formation of the diaryl ether bond is the most critical step in the synthesis and has been the subject of extensive catalytic development. rsc.org

Copper-Catalyzed Systems: The classic Ullmann condensation utilizes copper powder or copper(I) salts (e.g., CuI, Cu₂O) to catalyze the coupling of an aryl halide with a phenol. jsynthchem.comorganic-chemistry.org These reactions often require high temperatures and stoichiometric amounts of copper. Modern advancements have led to the use of copper nanoparticles and ligand-supported copper catalysts that can operate under milder conditions with lower catalyst loading. nih.gov

Palladium-Catalyzed Systems: The Buchwald-Hartwig amination logic has been extended to C-O bond formation, employing palladium catalysts with specialized phosphine (B1218219) ligands to couple aryl halides or triflates with phenols. organic-chemistry.org These systems often exhibit high functional group tolerance and operate under relatively mild conditions.

Green Chemistry Principles are increasingly being applied to these syntheses. This includes:

Using more environmentally benign solvents like water or recyclable solvents. nih.gov

Developing heterogeneous catalysts (e.g., metal nanoparticles on solid supports) that can be easily separated from the reaction mixture and reused, minimizing metal waste. nih.gov

Improving atom economy by designing reactions that minimize the formation of byproducts.

Derivatization and Functionalization Strategies for this compound

The structure of this compound offers three primary sites for functionalization: the amino group, the carboxylic acid group, and the aromatic rings.

Synthesis of Substituted this compound Analogues and Isomers

Analogues and isomers of the title compound can be synthesized by modifying the initial building blocks used in the diaryl ether synthesis.

Varying the Phenol Component: By substituting 4-chlorophenol with other substituted phenols (e.g., 4-fluorophenol, 4-methylphenol, 4-methoxyphenol), a range of analogues with different substituents on one of the phenyl rings can be prepared.

Varying the Benzoic Acid Component: Using different isomers of the halogenated nitrobenzoic acid (e.g., 2-chloro-5-nitrobenzoic acid) would lead to the formation of structural isomers of the final product.

Modifying the Aromatic Rings: Further functionalization, such as halogenation or nitration, can be performed on the diaryl ether intermediate, although regioselectivity can be a challenge.

Modifications at the Carboxyl Group: Esterification and Amidation

The carboxylic acid moiety is a versatile functional handle that can be readily converted into esters and amides, which are common motifs in medicinal chemistry and materials science.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods:

Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727), ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org The reaction is typically heated to drive the equilibrium towards the ester product.

Reaction with Alkyl Halides: The carboxylic acid can be deprotonated with a base (e.g., potassium carbonate) to form the carboxylate salt, which can then act as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), forming the corresponding ester. researchgate.net

Amidation: The formation of an amide bond from the carboxylic acid and an amine requires an activation step, as direct reaction is generally unfavorable. acs.org

Activation to Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com The resulting acyl chloride readily reacts with a primary or secondary amine to form the amide.

Peptide Coupling Reagents: A wide variety of coupling reagents are available to facilitate amide bond formation under mild conditions. These reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), activate the carboxylic acid in situ, allowing it to react with an amine. google.com Titanium-based catalysts (e.g., TiCl₄, TiF₄) have also been shown to effectively promote direct amidation. researchgate.net

The following table summarizes typical conditions for these transformations.

| Transformation | Reagents | Typical Conditions | Product Class |

|---|---|---|---|

| Esterification | Alcohol (e.g., ROH), H₂SO₄ (cat.) | Reflux in excess alcohol | Ester |

| Esterification | 1. K₂CO₃ 2. Alkyl Halide (e.g., R'X) | DMF, Room Temp to 80 °C | Ester |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine (e.g., R'R''NH) | Inert solvent (e.g., DCM), 0 °C to Room Temp | Amide |

| Amidation | Amine (e.g., R'R''NH), Coupling Agent (e.g., EDCI, DCC) | Inert solvent (e.g., DCM, DMF), Room Temp | Amide |

| Amidation | Amine (e.g., R'R''NH), TiCl₄ or TiF₄ (cat.) | Toluene, Reflux | Amide |

Modifications at the Amino Group: Acylation, Alkylation, and Heterocycle Formation

The primary amino group (-NH₂) is a potent nucleophile and a key site for derivatization, enabling the introduction of a vast range of functionalities through acylation, alkylation, and the construction of heterocyclic systems.

Acylation: The amino group readily undergoes acylation upon reaction with acylating agents such as acyl chlorides or acid anhydrides. This reaction forms an amide linkage, a common motif in many biologically active compounds and advanced materials. For example, the general acylation of aminobenzoic acids can be achieved by reacting a mixed anhydride (B1165640) of an N-acylamino acid with the aminobenzoic acid. google.com In a related synthesis, 3-nitro-4-chlorobenzoic acid is first converted to an amide with 3-chloro-2-methylaniline, and the nitro group is subsequently reduced to an amino group, demonstrating a common synthetic route involving amide formation on a substituted aminobenzoic acid precursor. google.com

Alkylation: Alkylation of the amino group introduces alkyl substituents, modifying the steric and electronic properties of the molecule. This can be achieved using alkyl halides. However, controlling the degree of alkylation (mono-, di-, or tri-alkylation) can be challenging. Methodologies for the selective alkylation of amino acids often involve reactions in an aqueous medium at a pH range of 7-14 with a dihaloalkane, sometimes in the presence of metal ions to facilitate the reaction and improve yields. google.com Hydrogen-borrowing catalysis represents a modern alternative, using alcohols as alkylating agents in the presence of an iridium catalyst, which can be particularly useful for more complex alkylations. nih.gov

Table 1: Representative Transformations of the Amino Group

| Reaction Type | Reagent Class | Product Type | General Utility |

|---|---|---|---|

| Acylation | Acyl Halides, Acid Anhydrides | Amides | Introduction of functional groups, peptide synthesis |

| Alkylation | Alkyl Halides, Alcohols (via Hydrogen Borrowing) | Secondary/Tertiary Amines | Modification of electronic and steric properties |

| Heterocycle Formation | Diketones, Ketoesters, Aldehydes | Pyrimidines, Triazoles, Quinoxalines, etc. | Construction of complex, biologically relevant scaffolds |

Aromatic Substitution Reactions on the Chlorophenoxy Moiety

The this compound molecule contains two aromatic rings that can potentially undergo electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of such substitutions are governed by the electronic effects of the existing substituents on each ring. msu.edumsu.edu

The primary ring (the benzoic acid moiety) has three substituents:

-COOH (Carboxylic acid): A meta-directing, deactivating group.

-NH₂ (Amino): An ortho-, para-directing, strongly activating group.

-OAr (Phenoxy): An ortho-, para-directing, activating group.

The second ring (the 4-chlorophenoxy moiety) has two substituents:

-Cl (Chloro): An ortho-, para-directing, deactivating group.

-OAr (Ether linkage): An ortho-, para-directing, activating group.

The interplay of these groups dictates the position of any incoming electrophile. The primary benzoic acid ring is strongly activated by the amino and phenoxy groups, which would direct incoming electrophiles to the positions ortho and para relative to them. Conversely, the carboxylic acid group deactivates the ring and directs meta. The chlorophenoxy ring is influenced by the activating ether oxygen and the deactivating chlorine atom. masterorganicchemistry.com

Typical EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts alkylation/acylation. masterorganicchemistry.comyoutube.com The strong activating nature of the amino group on the primary ring might necessitate the use of a protecting group (e.g., by converting it to an amide) to prevent side reactions and control the regioselectivity during some EAS reactions. youtube.com

Design and Synthesis of Complex Molecular Scaffolds Derived from the Chemical Compound

With its multiple functional handles, this compound is an excellent candidate for use as a central scaffold in the design and synthesis of complex molecules and polymers. mdpi.com The amino, carboxylic acid, and aromatic ether functionalities provide distinct reaction sites for building molecular diversity.

For example, analogous molecules like 3-amino-5-hydroxybenzoic acid have been employed as the core structure for creating large combinatorial libraries of small molecules using solid-phase synthesis techniques. nih.gov In such a strategy, the carboxylic acid group can be anchored to a resin, allowing the amino and other functional groups to be systematically reacted with a variety of building blocks.

Furthermore, bifunctional monomers containing both amino and hydroxyl groups, such as 3-amino-4-hydroxybenzoic acid, are key precursors for high-performance polymers like polybenzoxazoles (PBOs). researchgate.netresearchgate.net The synthesis involves a polycondensation reaction where the amino and hydroxyl groups react to form the rigid, thermally stable oxazole (B20620) ring system. researchgate.net By analogy, this compound could be envisioned as a monomer or a modifying agent in the synthesis of novel polymers, where the chlorophenoxy group would impart specific properties such as flame retardancy or altered solubility. The synthesis of benzohydrazide (B10538) derivatives from related 3-amino-4-chlorobenzoic acid structures further highlights the utility of this class of compounds as intermediates for creating molecules with specific binding properties, for instance, in affinity chromatography. researchgate.net

Mechanistic Studies of Chemical Reactions Involving this compound

While specific mechanistic studies on this compound are not widely documented, the reaction mechanisms for its constituent functional groups are well-established in organic chemistry.

Reactions at the amino group, such as acylation and alkylation, proceed via standard nucleophilic substitution pathways. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the acylating or alkylating agent.

For electrophilic aromatic substitution on the aromatic rings, the reaction proceeds through a two-step mechanism involving a carbocation intermediate known as a benzenonium ion or sigma complex. msu.edumsu.edu

Step 1 (Rate-determining): The π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophile (E⁺). This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation (the benzenonium ion). masterorganicchemistry.com

Step 2 (Fast): A base in the reaction mixture removes a proton from the carbon atom that bears the electrophile, restoring the aromatic π-system and yielding the substituted product. masterorganicchemistry.com

The stability of the intermediate benzenonium ion determines the regioselectivity of the reaction. Activating groups (like -NH₂ and -OAr) stabilize the carbocation when the electrophile adds to the ortho or para positions, whereas deactivating groups (like -COOH) are less destabilizing when the electrophile adds to the meta position.

Advanced Spectroscopic and Structural Characterization of 3 Amino 4 4 Chlorophenoxy Benzoic Acid and Its Derivatives

Vibrational Spectroscopy Applications for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For 3-Amino-4-(4-chlorophenoxy)benzoic acid, the key vibrational modes are associated with the carboxylic acid, amine, ether, and substituted aromatic ring moieties.

The spectrum is expected to be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid group, typically appearing in the 2500–3300 cm⁻¹ region, a result of strong intermolecular hydrogen bonding. spectroscopyonline.com The N-H stretching vibrations of the primary amine group are anticipated to present as two distinct bands, corresponding to asymmetric and symmetric stretching, in the 3300–3500 cm⁻¹ range. Aromatic C-H stretching vibrations are expected to produce weaker bands around 3000–3100 cm⁻¹. researchgate.net

The carbonyl (C=O) stretch of the carboxylic acid, being conjugated with the aromatic ring, is predicted to be a strong, sharp peak around 1680–1710 cm⁻¹. spectroscopyonline.com The spectrum would also feature several bands in the 1450–1600 cm⁻¹ region due to aromatic C=C ring stretching, along with an N-H bending vibration. The C-O stretching vibrations from both the carboxylic acid and the diaryl ether linkage are expected to appear in the 1200–1300 cm⁻¹ range. A characteristic C-Cl stretching band should be observable between 1000 cm⁻¹ and 1100 cm⁻¹. Finally, a broad O-H out-of-plane bending (wagging) band, characteristic of hydrogen-bonded carboxylic acids, is anticipated around 900–960 cm⁻¹. spectroscopyonline.com

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300–3500 | Medium |

| O-H Stretch | Carboxylic Acid | 2500–3300 | Strong, Very Broad |

| C-H Stretch | Aromatic | 3000–3100 | Weak to Medium |

| C=O Stretch | Carboxylic Acid | 1680–1710 | Strong |

| C=C Stretch / N-H Bend | Aromatic / Primary Amine | 1450–1620 | Medium to Strong |

| C-O Stretch | Ether & Carboxylic Acid | 1200–1300 | Strong |

| C-Cl Stretch | Aryl Halide | 1000–1100 | Medium |

| O-H Bend (out-of-plane) | Carboxylic Acid | 900–960 | Medium, Broad |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FTIR, as it detects vibrations that cause a change in molecular polarizability. It is particularly effective for analyzing non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy would be highly useful for characterizing the carbon skeleton.

Strong signals are expected for the aromatic ring breathing modes, which are characteristic of the benzene (B151609) rings. researchgate.net The C=C stretching vibrations within the aromatic rings would also be prominent. While the polar C=O, O-H, and N-H groups that dominate the FTIR spectrum are expected to produce weak signals in the Raman spectrum, the C-Cl bond should yield a moderately intense signal. arxiv.org This complementary nature makes the combined use of FTIR and Raman spectroscopy a powerful approach for comprehensive functional group analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Spectral Interpretation

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum can be predicted as follows:

Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically between 12.0 and 13.0 ppm, due to deshielding and hydrogen bonding.

Amine Protons (-NH₂): A broad singlet is anticipated between 3.0 and 5.0 ppm. The chemical shift can vary depending on the solvent and concentration.

Aromatic Protons: The two aromatic rings will produce a complex set of signals in the 6.5–8.0 ppm region. The trisubstituted ring (Ring A) bearing the COOH, NH₂, and ether linkage will show three distinct proton signals. The para-substituted chlorophenoxy ring (Ring B) will likely exhibit a classic AA'BB' system, appearing as two distinct doublets.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. docbrown.info

Carbonyl Carbon (-COOH): This carbon is highly deshielded and is expected to appear between 165 and 175 ppm. libretexts.org

Aromatic Carbons: The 12 aromatic carbons will resonate in the 110–160 ppm range. The carbons directly attached to electronegative atoms (O, N, Cl) will be shifted further downfield. For instance, the carbon attached to the ether oxygen (C4) and the carbon attached to the chlorine atom are predicted to be significantly deshielded. Conversely, the carbon attached to the electron-donating amino group (C3) will be shielded relative to other ring carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Position/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Proton | -COOH | 12.0 - 13.0 (s, br) | - |

| Proton | -NH₂ | 3.0 - 5.0 (s, br) | - |

| Proton | Aromatic Rings | 6.5 - 8.0 (m) | - |

| Carbon | C=O | - | 165 - 175 |

| Carbon | Aromatic C-O | - | 150 - 160 |

| Carbon | Aromatic C-Cl | - | 125 - 135 |

| Carbon | Aromatic C-N | - | 140 - 150 |

| Carbon | Other Aromatic C | - | 110 - 130 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure. slideshare.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, primarily between adjacent protons. It would be used to confirm the connectivity of protons on each of the aromatic rings. science.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon to which it is directly attached. It is the primary method for assigning the signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) connectivity between protons and carbons. youtube.com Key correlations would include the link from the protons on one aromatic ring, through the ether oxygen, to the carbons on the second ring. This would definitively confirm the ether linkage between the two aromatic moieties. Other important correlations would be from aromatic protons to the carbonyl carbon, confirming the position of the carboxylic acid group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation. For example, a NOESY spectrum could show correlations between the amine protons and the adjacent aromatic proton (at C2), confirming their spatial proximity. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight and valuable structural information based on fragmentation patterns.

The molecular formula for this compound is C₁₃H₁₀ClNO₃. The calculated monoisotopic mass of the molecular ion [M]⁺ is approximately 263.030 Da. High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the elemental composition.

Electron Ionization (EI) or Electrospray Ionization (ESI) would induce fragmentation of the molecule. The fragmentation pattern provides a roadmap of the molecule's structure. Key predicted fragmentation pathways include:

Loss of a carboxyl group: A common fragmentation for benzoic acids is the loss of the -COOH radical, leading to a fragment ion at [M-45]⁺.

Decarboxylation: Loss of a CO₂ molecule ([M-44]⁺) can also occur.

Ether Bond Cleavage: A major fragmentation pathway would be the cleavage of the C-O-C ether bond. This would result in fragment ions corresponding to the chlorophenoxy moiety and the aminobenzoic acid moiety, providing definitive evidence for the two main structural components. nih.gov

Loss of Chlorine: Fragmentation involving the loss of a chlorine atom [M-35]⁺ is also a possible pathway.

Analysis of these fragments allows for the reconstruction of the molecular structure, complementing the data obtained from NMR and vibrational spectroscopy. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, the molecular formula is C₁₃H₁₀ClNO₃. HRMS determines the mass of the monoisotopic molecular ion, which is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O).

This technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thereby providing a high degree of confidence in the compound's identity. The experimentally measured mass-to-charge ratio (m/z) is typically compared to the theoretically calculated value, with a mass error of less than 5 ppm being a standard criterion for confirmation.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀ClNO₃ |

| Calculated Monoisotopic Mass | 263.03492 Da |

| Nominal Mass | 263 g/mol |

| Common Ion Adducts (Positive Mode) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |

| Common Ion Adducts (Negative Mode) | [M-H]⁻ |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Upon ionization, the molecular ion would likely undergo several characteristic fragmentation processes. Key cleavages would be expected at the ether linkage and the carboxylic acid group. The loss of the carboxyl group as CO₂ (44 Da) or the entire COOH radical (45 Da) is a common pathway for benzoic acids. docbrown.info Another major fragmentation route would involve the cleavage of the C-O ether bond, leading to ions corresponding to the aminobenzoic acid and chlorophenoxy moieties.

| Proposed Fragment (m/z) | Proposed Neutral Loss | Description of Fragmentation |

|---|---|---|

| 245 | H₂O | Loss of water from the molecular ion. |

| 218 | COOH | Decarboxylation, loss of the carboxylic acid radical. |

| 154 | C₇H₄ClO | Cleavage of the ether bond with charge retention on the amino-benzoic fragment. |

| 128 | C₆H₅NO₂ | Cleavage of the ether bond with charge retention on the chlorophenoxy fragment. |

| 108 | COOH + CO | Sequential loss from the amino-benzoic fragment. |

X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Structure

Single Crystal X-ray Diffraction of this compound and its Adducts

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals the supramolecular architecture, which is the organization of molecules in the crystal lattice through non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking. mdpi.commdpi.com

For this compound, it is expected that the carboxylic acid groups would form strong intermolecular O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers, a common structural motif for carboxylic acids. mdpi.com The amino group can act as a hydrogen bond donor, potentially forming N-H···O or N-H···N interactions. The presence of two aromatic rings suggests the possibility of π-π stacking interactions, which would further stabilize the crystal packing. mdpi.com The chlorine atom could also participate in halogen bonding. An SC-XRD analysis would provide precise data on these structural features. mdpi.com

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell |

| Bond Lengths and Angles | Precise molecular geometry |

| Torsion Angles | Conformation of the molecule |

| Hydrogen Bond Geometry | Details of supramolecular assembly |

Powder X-ray Diffraction for Polymorphism and Purity Analysis

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze bulk crystalline materials. It is essential for confirming the phase purity of a synthesized compound and for identifying different crystalline forms, known as polymorphs. researchgate.netresearchgate.net Polymorphism is critical in materials science as different polymorphs of the same compound can exhibit different physical properties. researchgate.net

The PXRD pattern is a unique fingerprint for a specific crystalline phase. researchgate.net For this compound, a PXRD analysis would involve irradiating a powdered sample with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting diffractogram, with its characteristic peak positions and intensities, can be used to confirm the identity of the bulk material by comparing it to a standard pattern. mdpi.com This standard can be a simulated pattern generated from single-crystal X-ray diffraction data, which serves as an excellent reference for phase purity. mdpi.comrigaku.com Any deviation or the presence of unexpected peaks would indicate impurities or the existence of a different polymorphic form. nih.gov

Other Advanced Spectroscopic Techniques

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. For this compound, the chromophores are the two substituted benzene rings. The presence of the amino (-NH₂), carboxylic acid (-COOH), and chlorophenoxy groups alters the electronic structure of the aromatic systems.

The absorption spectra are expected to show intense bands corresponding to π → π* transitions within the aromatic rings. nih.gov The related compound 3-aminobenzoic acid exhibits absorption maxima around 194 nm, 226 nm, and 272 nm. sielc.com Due to the extended conjugation provided by the phenoxy group, the absorption maxima for this compound may be red-shifted (shifted to longer wavelengths) compared to simpler aminobenzoic acids.

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited state to the ground state. Aromatic compounds are often fluorescent. nih.gov If this compound is fluorescent, its emission spectrum would appear at a longer wavelength than its absorption spectrum (a phenomenon known as the Stokes shift). The fluorescence intensity and wavelength can be sensitive to the molecular environment.

| Spectroscopic Technique | Parameter | Information Obtained |

|---|---|---|

| UV-Visible Absorption | λmax (Wavelength of maximum absorption) | Energy of π → π* electronic transitions |

| Fluorescence Emission | λem (Wavelength of maximum emission) | Energy of radiative relaxation from excited state |

| Fluorescence Excitation | λex (Wavelength for excitation) | Corresponds to the absorption spectrum |

| Stokes Shift | Δλ = (λem - λabs) | Energy difference between absorption and emission |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy is a powerful class of techniques for investigating the three-dimensional structure of chiral molecules. These methods rely on the differential interaction of left and right circularly polarized light with a chiral substance. For chiral derivatives of this compound, Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are instrumental in elucidating their absolute configuration and conformational preferences in solution.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength in the UV-visible region. This differential absorption is only observed for chiral molecules and provides information about the electronic transitions and the spatial arrangement of chromophores.

In the context of a chiral derivative of this compound, the aromatic rings and the carbonyl group of the carboxylic acid function as chromophores. The ECD spectrum would be characterized by Cotton effects, which are positive or negative bands corresponding to specific electronic transitions. The sign and intensity of these Cotton effects are highly sensitive to the stereochemistry of the molecule.

The determination of the absolute configuration of a chiral derivative is typically achieved by comparing the experimentally measured ECD spectrum with the theoretical spectrum predicted by quantum chemical calculations, often using time-dependent density functional theory (TD-DFT). A good agreement between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration (R or S).

For instance, consider a hypothetical chiral derivative, (R)-3-amino-4-(4-chlorophenoxy)-N-(1-phenylethyl)benzamide. The ECD spectrum would be influenced by the stereocenter on the N-(1-phenylethyl) group. Theoretical calculations for both the (R) and (S) enantiomers would be performed, and the calculated spectrum that matches the experimental one would reveal the absolute configuration of the synthesized compound.

Hypothetical ECD Data for a Chiral Derivative

| Wavelength (nm) | Experimental ΔƐ (M⁻¹cm⁻¹) | Calculated ΔƐ for (R)-enantiomer | Calculated ΔƐ for (S)-enantiomer |

| 210 | +15.2 | +14.8 | -14.8 |

| 235 | -8.5 | -8.2 | +8.2 |

| 260 | +5.1 | +4.9 | -4.9 |

| 290 | -2.3 | -2.5 | +2.5 |

Note: This table represents hypothetical data for illustrative purposes.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy is the infrared analogue of ECD. It measures the differential absorption of left and right circularly polarized infrared light, providing information about the vibrational transitions within a chiral molecule. VCD is particularly sensitive to the stereochemistry of the entire molecule, as nearly all vibrational modes can be VCD active.

For a chiral derivative of this compound, VCD spectra would exhibit characteristic bands for the stretching and bending vibrations of various functional groups, such as the N-H, C=O, C-O, and C-H bonds. The VCD signals, which can be positive or negative, provide a detailed fingerprint of the molecule's three-dimensional structure, including its absolute configuration and conformational isomers in solution.

Similar to ECD, the interpretation of VCD spectra heavily relies on comparison with theoretical predictions from quantum chemical calculations (e.g., using density functional theory, DFT). The excellent agreement between the experimental and calculated VCD spectra for a specific enantiomer allows for the confident assignment of its absolute configuration. An advantage of VCD is that it can be applied to a wider range of molecules, including those with weak electronic chromophores.

For complex molecules, which may exist as a mixture of conformers in solution, VCD analysis often involves calculating the spectra for all low-energy conformers and then generating a Boltzmann-averaged spectrum to compare with the experimental data. This approach provides a more accurate representation of the molecule's behavior in solution.

Hypothetical VCD Data for a Chiral Derivative

| Wavenumber (cm⁻¹) | Experimental ΔA x 10⁻⁵ | Calculated ΔA x 10⁻⁵ for (R)-enantiomer | Calculated ΔA x 10⁻⁵ for (S)-enantiomer | Vibrational Mode |

| 3450 | +2.1 | +2.3 | -2.3 | N-H stretch |

| 1685 | -5.8 | -6.1 | +6.1 | C=O stretch |

| 1240 | +3.5 | +3.7 | -3.7 | C-O stretch |

| 1100 | -1.9 | -2.0 | +2.0 | C-H bend |

Note: This table represents hypothetical data for illustrative purposes.

Computational and Theoretical Investigations of 3 Amino 4 4 Chlorophenoxy Benzoic Acid

Quantum Chemical Calculations for Electronic Properties and Reactivity

Theoretical studies using quantum chemical calculations are crucial for understanding the electronic properties and reactivity of a molecule. However, specific research applying these methods to 3-Amino-4-(4-chlorophenoxy)benzoic acid could not be located.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a computational method used to determine the optimized geometry and electronic structure of molecules. This analysis provides key information such as bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape and total energy. No published DFT studies were found for this compound.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Mapping the potential energy surface helps identify the most stable conformers (energy minima). This information is critical for understanding a molecule's flexibility and its interactions with biological targets. Such an analysis for this compound is not available in the existing literature.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors (e.g., HOMO-LUMO Gap, Chemical Hardness)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. Other reactivity descriptors, such as chemical hardness and softness, are derived from these orbital energies. Specific FMO analysis and the calculation of these descriptors for this compound have not been reported.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how a molecule will interact with other molecules and its potential sites for chemical reactions. No MEP mapping studies for this compound were identified.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide insights into the dynamic behavior of molecules over time.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over a period, offering a view of conformational flexibility and how a molecule might interact with its environment (e.g., a solvent or a protein binding site). There are no published MD simulation studies specifically investigating this compound.

Ligand-Protein Docking Studies for Biological Target Interactions (in silico)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). wjarr.com This method is instrumental in drug discovery for predicting the binding affinity and interaction mechanism of a compound within the active site of a biological target. wjarr.com

In a typical docking study involving this compound, the compound would be virtually screened against a library of protein targets to identify potential biological activities. The process involves preparing the 3D structures of both the ligand and the target protein. mdpi.com Docking algorithms then explore various possible conformations of the ligand within the protein's binding site, calculating a scoring function to estimate the binding affinity. wjarr.com

The results of such studies reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and specific amino acid residues of the protein. For instance, studies on similar molecules have identified strong hydrogen bonding with residues like Serine and Tyrosine, and hydrophobic interactions with Alanine, Leucine, and Valine. dtu.dk The amino group, carboxylic acid, ether linkage, and chloro-substituent on this compound would all be analyzed for their potential to form these critical interactions.

The output is often summarized in a table detailing the binding energy (or docking score), which indicates the stability of the ligand-protein complex, and the specific amino acid residues involved in the interaction. nih.gov A lower binding energy generally suggests a more stable complex.

Table 1: Illustrative Ligand-Protein Docking Results for this compound (Note: This table presents representative data to illustrate typical docking study outcomes, as specific experimental results for this compound are not available in the cited literature.)

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| Tyrosine Kinase (e.g., 3QRJ) | -8.5 | ASP, THR, MET, LEU | Hydrogen Bond, Hydrophobic |

| TGF-β Type I Receptor | -7.0 | SER, TYR, LYS, VAL | Hydrogen Bond, Hydrophobic |

| GABA-A Receptor (e.g., 4COF) | -6.8 | GLU, SER, VAL, ASN | Hydrogen Bond, Electrostatic |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity (in vitro/in silico)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net The fundamental principle is that the structural properties of a molecule, such as its geometric, steric, and electronic features, determine its activity. researchgate.net QSAR models are developed as mathematical equations that can predict the activity of new, untested compounds. dtu.dk

To develop a QSAR model for a class of compounds including this compound, a dataset of structurally similar molecules with known biological activities (e.g., enzyme inhibition, cytotoxicity) is required. nih.gov For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., HOMO/LUMO energies), and 3D structural parameters. frontiersin.org

Statistical methods are then used to build a model that finds the best correlation between the descriptors and the observed activity. frontiersin.org The resulting model's predictive power is rigorously validated using internal and external validation techniques. jbclinpharm.org A robust QSAR model can identify which structural features are crucial for activity. For example, a model might reveal that the presence of a halogenated phenoxy group at a specific position positively contributes to the desired biological effect, while the position of the amino group is also critical.

Table 2: Key Molecular Descriptors in a Hypothetical QSAR Model (Note: This table lists common descriptors used in QSAR studies and their potential influence on biological activity, illustrating the type of insights gained from such models.)

| Descriptor | Description | Potential Influence on Activity |

| LogP | Octanol-water partition coefficient | Relates to hydrophobicity and membrane permeability. |

| Molecular Weight (MW) | Mass of the molecule | Influences size and fit within a binding pocket. |

| Dipole Moment | Measure of molecular polarity | Affects electrostatic interactions with the target. |

| HOMO Energy | Highest Occupied Molecular Orbital energy | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy | Relates to the molecule's ability to accept electrons. |

| Surface Area (SAA) | Total surface area of the molecule | Impacts interactions with the receptor surface. frontiersin.org |

Noncovalent Interaction (NCI) Analysis in Supramolecular Assemblies

Noncovalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for determining the supramolecular structure and crystal packing of molecules. nih.gov NCI analysis is a computational method used to visualize and characterize these weak interactions in real space. wikipedia.org The technique is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). mdpi.com

NCI analysis generates 3D plots where isosurfaces represent regions of noncovalent interaction. wikipedia.org These surfaces are color-coded to indicate the nature and strength of the interaction. Typically, blue or green surfaces indicate attractive interactions like hydrogen bonds, while red surfaces denote repulsive or steric clashes. mdpi.com

For this compound, NCI analysis would reveal the specific interactions that govern how individual molecules assemble in the solid state. It could identify intermolecular hydrogen bonds between the carboxylic acid group of one molecule and the amino group of another. Furthermore, it would visualize weaker C-H···O or C-H···Cl interactions and potential π-π stacking between the aromatic rings. nih.gov This information is vital for understanding polymorphism, solubility, and other material properties.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational quantum chemistry methods, such as Density Functional Theory (DFT), can accurately predict various spectroscopic parameters for a molecule. sharif.edu These theoretical calculations provide valuable support for experimental characterization by helping to assign signals in complex spectra and confirming molecular structures. nih.gov

For this compound, DFT calculations would begin with the optimization of its 3D molecular geometry to find the most stable conformation. nih.gov Following this, properties such as NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (Infrared and Raman) can be computed.

The predicted NMR chemical shifts are compared with experimental data to assign specific protons and carbons in the molecule's structure. Similarly, calculated vibrational frequencies are correlated with experimental IR spectra to identify characteristic peaks corresponding to functional groups, such as the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, and the C-O-C stretch of the ether linkage. The agreement between calculated and experimental parameters serves to validate the computed molecular structure. nih.gov

Table 3: Representative Predicted vs. Experimental Spectroscopic Data (Note: This table provides an example of how theoretical spectroscopic data is compared with experimental values. The values are illustrative.)

| Parameter | Functional Group | Predicted Value | Experimental Value |

| ¹H NMR Shift (ppm) | -COOH | 12.5 - 13.5 | ~13.0 |

| ¹H NMR Shift (ppm) | -NH₂ | 4.5 - 5.5 | ~5.0 |

| ¹³C NMR Shift (ppm) | C=O (acid) | 165 - 175 | ~170 |

| IR Frequency (cm⁻¹) | N-H Stretch | 3300 - 3500 | ~3400, ~3300 |

| IR Frequency (cm⁻¹) | C=O Stretch | 1680 - 1710 | ~1690 |

| IR Frequency (cm⁻¹) | C-O-C Stretch | 1200 - 1275 | ~1240 |

Biological Activity and Molecular Interactions of 3 Amino 4 4 Chlorophenoxy Benzoic Acid Mechanistic and in Vitro Focus

Enzyme Modulation and Inhibition Studies (in vitro)

Interaction with Key Metabolic Enzymes (e.g., lactate (B86563) dehydrogenase, amino acid oxidases, α-glucosidase, α-amylase)

No specific studies detailing the inhibitory or modulatory effects of 3-Amino-4-(4-chlorophenoxy)benzoic acid on lactate dehydrogenase (LDH), amino acid oxidases, α-glucosidase, or α-amylase were identified. While the broader class of benzoic acid derivatives has been investigated for such properties—for instance, certain phenolic acids derived from benzoic acid have been shown to inhibit α-amylase—these findings cannot be directly attributed to this compound due to structural differences. Patents and research articles describe various other chemical scaffolds as inhibitors of LDH, but none mention the specific compound .

Structure-Activity Relationships (SAR) for Enzyme Binding and Efficacy (in vitro/in silico)

The absence of primary data on the enzyme inhibition activity of this compound means that no structure-activity relationship (SAR) studies involving this specific compound could be found. SAR studies are contingent on having a series of related compounds with measured biological activity to compare, which is not available for this molecule in the public domain.

Protein-Ligand Interaction Research (in vitro/in silico)

Binding Affinity Determination and Kinetic Analysis

There is no available research that determines the binding affinity or provides a kinetic analysis of the interaction between this compound and any specific protein targets. Such studies are fundamental to understanding a compound's mechanism of action, but they have not been published for this molecule.

Mechanistic Elucidation of Receptor or Protein Interactions (e.g., SGLT2 inhibitors scaffold)

No literature was found that investigates this compound as a scaffold for SGLT2 inhibitors or elucidates its mechanism of interaction with any other receptors or proteins. The known scaffolds for SGLT2 inhibitors are structurally distinct from the compound .

Antimicrobial Activity Investigations (in vitro)

A search for in vitro antimicrobial studies on this compound yielded no direct results. While research exists on the antimicrobial properties of various derivatives of para-amino benzoic acid and other related structures, these compounds are not structurally equivalent. For example, studies on N-acyl-α-amino acids with a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety have shown some antibacterial activity, but the core structure differs significantly from this compound. Therefore, no specific data on the antimicrobial spectrum or efficacy of the requested compound can be provided.

Antifungal Efficacy Against Fungal Strains

Similar to antibacterial action, the antifungal properties of benzoic acid derivatives are structure-dependent. Research on related compounds has demonstrated activity against various fungal pathogens, including species from the Aspergillus and Fusarium genera. nih.govconnectjournals.com The mechanism often involves disruption of the fungal cell membrane and inhibition of essential enzymes. researchgate.net For example, studies on p-hydroxy benzoic acid derivatives showed that certain structural modifications led to effective antifungal activity against Candida albicans. researchgate.net The specific antifungal profile of this compound has not been documented.

Antioxidant Properties and Free Radical Scavenging Activity (in vitro)

The antioxidant potential of phenolic compounds, including benzoic acid derivatives, is a well-established area of study. This activity is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The number and position of hydroxyl groups on the benzene (B151609) ring are critical determinants of antioxidant capacity. mdpi.com

In vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are commonly used to evaluate this property. researchgate.net For example, in studies of various phenolic acids, those with multiple hydroxyl and/or methoxy (B1213986) groups demonstrated significant antioxidant activity, which could protect cells from oxidative stress. mdpi.com The specific free radical scavenging capacity of this compound has not been reported.

General Mechanistic Pathways of Biological Actions at the Molecular Level

The biological actions of benzoic acid derivatives at the molecular level are diverse and depend on their specific structure. For antimicrobial activity, a common mechanism involves the disruption of microbial cell homeostasis. As lipophilic molecules, they can penetrate the cell membrane and dissociate in the more alkaline cytoplasm, releasing protons (H+ ions) that acidify the cell's interior. researchgate.net This acidification can disrupt metabolic processes and inhibit enzyme activity. researchgate.net

Other proposed mechanisms include:

Enzyme Inhibition : Interaction with critical enzymes, leading to the interruption of metabolic pathways. researchgate.net

Protein Denaturation : Damaging the structure of essential proteins. researchgate.net

Membrane Damage : Causing physical damage to the cell membrane, leading to leakage of cellular contents. researchgate.netmdpi.com

For antifungal action, specific enzymes in pathways like amino acid and protein biosynthesis can be targeted. nih.gov Without experimental evidence, the precise molecular targets and mechanistic pathways for this compound remain speculative.

Advanced Analytical Methodologies for 3 Amino 4 4 Chlorophenoxy Benzoic Acid

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating 3-Amino-4-(4-chlorophenoxy)benzoic acid from complex matrices. These techniques leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical method involves a reversed-phase approach, where a non-polar stationary phase is used with a polar mobile phase.

Method development for this compound would focus on optimizing separation from potential impurities and degradation products. Key parameters include the choice of a suitable C18 or similar column, and a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). helixchrom.com The pH of the buffer is a critical parameter that controls the retention time by altering the ionization state of the amino and carboxylic acid functional groups. helixchrom.com Isocratic or gradient elution can be employed to achieve optimal resolution and analysis time. ekb.eg Detection is commonly performed using a UV detector, monitoring at a wavelength where the analyte exhibits maximum absorbance. helixchrom.com

Validation of the developed HPLC method is crucial to ensure its reliability and is performed according to International Conference on Harmonisation (ICH) guidelines. ekb.eg This process involves assessing several performance characteristics:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. pensoft.net

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. nih.gov Correlation coefficients (R²) are typically expected to be greater than 0.99. mdpi.com

Accuracy: The closeness of the test results to the true value, often determined by recovery studies.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. mdpi.com

Table 1: Typical HPLC Method Parameters and Validation Summary for a Benzoic Acid Derivative| Parameter | Typical Condition/Value |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Gradient mixture of 0.1% Formic Acid in Water and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Linearity (R²) | > 0.998 |

| Accuracy (Recovery %) | 98 - 102% |

| Precision (RSD %) | < 2% |

| LOD | ~0.1 µg/mL |

| LOQ | ~0.3 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

For trace-level analysis, Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity. nih.gov Due to the low volatility and polar nature of this compound, derivatization is a mandatory step to convert it into a more volatile and thermally stable compound suitable for GC analysis. nih.gov Common derivatization agents for amino acids include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or alkyl chloroformates. nih.gov

The derivatized analyte is then introduced into the GC system, where it is separated on a capillary column (e.g., a non-polar polydimethylsiloxane-based column). thermofisher.com The separated components enter the mass spectrometer, which serves as a highly specific detector. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification. nih.gov For trace quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are often used to enhance sensitivity and reduce matrix interference. thermofisher.com

Table 2: Illustrative GC-MS Parameters for Trace Analysis of a Derivatized Amino Acid| Parameter | Typical Condition |

|---|---|

| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| GC Column | 30 m x 0.25 mm x 0.25 µm, 5% Phenyl Polysiloxane |

| Carrier Gas | Helium |

| Oven Temperature Program | Initial 100°C, ramp to 280°C |

| Ionization Mode | Electron Ionization (EI) |

| MS Detection Mode | Selected Ion Monitoring (SIM) |

Supercritical Fluid Chromatography (SFC) for Chiral Separations of Derivatives

Should this compound be used in synthesizing chiral molecules, Supercritical Fluid Chromatography (SFC) emerges as a powerful technique for separating the resulting enantiomers. nih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. researchgate.net This gives the mobile phase properties midway between a gas and a liquid, resulting in low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to HPLC. fagg.be

For chiral separations, a chiral stationary phase (CSP) is employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. chromatographyonline.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. chromatographyonline.com Method development in SFC involves optimizing parameters like the co-solvent (often an alcohol like methanol or ethanol), pressure, and temperature to achieve the desired resolution between enantiomers. nih.gov

Spectrometric Quantification Methods

Spectrometric methods provide rapid and straightforward means for quantifying this compound, particularly in solution.

UV-Vis Spectrophotometry for Concentration Determination in Solutions

UV-Vis spectrophotometry is a simple and cost-effective method for determining the concentration of an analyte in a solution. It is based on the principle that molecules absorb light at specific wavelengths. The structure of this compound, containing aromatic rings and auxochromic groups (-NH2, -COOH), results in characteristic UV absorption. A related compound, 3-aminobenzoic acid, shows absorption maxima around 194 nm, 226 nm, and 272 nm. sielc.com

To determine the concentration, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is particularly useful for routine analysis of pure or simple sample matrices. researchgate.net

Fluorescence Spectrometry for High Sensitivity Detection

Fluorescence spectrometry is a highly sensitive detection method that can be employed for the analysis of this compound, especially at very low concentrations. shimadzu.com While some aromatic compounds exhibit native fluorescence, the sensitivity can often be dramatically increased through derivatization. The primary amino group of the target compound can be reacted with a fluorogenic reagent, such as o-phthalaldehyde (B127526) (OPA) or 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), to produce a highly fluorescent derivative. shimadzu.comnih.gov

The resulting fluorescent molecule is excited at a specific wavelength, and the emitted light is detected at a longer wavelength. The intensity of the emitted fluorescence is proportional to the concentration of the analyte. nih.gov This technique offers significantly lower detection limits compared to UV-Vis spectrophotometry, making it ideal for applications requiring high sensitivity. shimadzu.com

Emerging Analytical Techniques

Recent advancements in analytical instrumentation have opened new avenues for the sensitive and specific analysis of complex molecules like this compound. These emerging techniques offer significant advantages in terms of non-destructive analysis and high-resolution separation.

Terahertz time-domain spectroscopy (THz-TDS) is a powerful, non-destructive analytical technique that utilizes electromagnetic waves in the 0.1–10 THz frequency range. frontiersin.org This region of the spectrum is particularly sensitive to the low-frequency vibrational modes of molecules, such as intermolecular vibrations, which are governed by weak interactions like hydrogen bonds. researchgate.netnih.gov

For this compound, the presence of both an amino group (-NH2) and a carboxylic acid group (-COOH) allows for the formation of extensive intermolecular hydrogen bonding networks in its solid state. These networks would produce a unique and characteristic absorption spectrum in the THz range, serving as a molecular "fingerprint". tstnetwork.org This fingerprint can be used for unambiguous identification and qualitative analysis. Research on various amino acids has demonstrated that even minor structural differences, such as between isomers, lead to distinct THz spectra, highlighting the technique's specificity. tstnetwork.org

The non-destructive nature of THz radiation allows for the analysis of samples without altering their physical or chemical properties. frontiersin.org While THz spectroscopy is highly effective for solid samples, its application to aqueous solutions is challenging due to the strong absorption of THz waves by water. nih.gov However, the development of microfluidic chips and advanced waveguides is a promising approach to overcome this limitation, enabling the analysis of trace amounts of biomolecules in solution. nih.govresearchgate.net

Interactive Table: Illustrative THz Absorption Peaks for Structurally Related Compounds

| Compound | Key Absorption Peaks (THz) | Vibrational Mode Assignment (Hypothetical) |

| Benzoic Acid | 0.85, 1.15, 1.50 | Intermolecular H-bond stretching, Torsional modes |

| α-Alanine | 1.30, 1.85, 2.11 | Torsion and deformation of the molecular backbone |

| β-Alanine | 2.11 | Torsion vibration modes |

| Glycine | 1.25, 1.80, 2.45 | Collective vibrational modes of H-bonds |

Note: This table is illustrative and based on data for related compounds to demonstrate the concept of THz fingerprinting. Specific spectral data for this compound requires experimental measurement.

Capillary electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.gov It offers several advantages over traditional chromatographic methods, including high separation efficiency, short analysis times, and minimal consumption of samples and reagents. nih.govscispace.com

The structure of this compound is amphoteric, containing both a basic amino group and an acidic carboxylic acid group. This means its net charge is highly dependent on the pH of the surrounding buffer. This property is ideal for separation by CE, as the pH of the background electrolyte can be precisely adjusted to optimize the compound's mobility and achieve separation from impurities or other components in a mixture. aun.edu.eg

CE is particularly well-suited for purity analysis, where it can resolve the main compound from closely related substances, such as synthetic precursors, degradation products, or isomers. nih.gov Various modes of CE can be employed:

Capillary Zone Electrophoresis (CZE): The most common form, separating analytes based on their charge-to-size ratio. nih.gov

Micellar Electrokinetic Chromatography (MEKC): This mode uses surfactants to form micelles, allowing for the separation of both charged and neutral compounds based on their partitioning between the micelles and the aqueous buffer. nih.gov

To enhance detection sensitivity, especially for compounds lacking a strong chromophore, derivatization with a fluorescent tag can be performed prior to CE analysis, followed by laser-induced fluorescence (LIF) detection. nih.govnih.gov

Interactive Table: Typical CE Separation Parameters for Amino Acid Analysis

| Parameter | Condition | Purpose |

| Capillary | Fused-silica, 50 µm i.d., 50-70 cm length | Provides the separation channel. |

| Background Electrolyte | 20-50 mM Sodium tetraborate (B1243019) or Phosphate buffer | Controls pH and conductivity, influencing analyte charge and migration speed. |

| pH | 2.5 - 9.5 | Optimized to maximize differences in the charge of analytes for better separation. |

| Applied Voltage | 15 - 30 kV | Driving force for electrophoretic migration; higher voltage reduces analysis time. |

| Temperature | 25°C | Maintained to ensure reproducible migration times. |

| Detection | UV (200-220 nm) or LIF (with derivatization) | Monitors the separated analytes as they pass the detector window. |

Note: This table provides a general overview of conditions used for related analytes. Method parameters must be specifically optimized for this compound.

Sample Preparation and Matrix Effects in Analytical Studies

The successful analysis of this compound, particularly at trace levels in complex samples, is highly dependent on effective sample preparation and the management of matrix effects.

Sample preparation is designed to isolate the target analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of technique depends on the complexity of the matrix.

Environmental Water Samples: For aqueous matrices, solid-phase extraction (SPE) is a widely used and effective technique. nih.gov The optimization of an SPE method for this compound would involve several key parameters:

Sorbent Selection: Given the compound's structure, reversed-phase sorbents (e.g., C18) could be used to retain the molecule based on hydrophobic interactions. Ion-exchange sorbents could also be effective, targeting the amino or carboxylic acid groups depending on the sample pH.

pH Adjustment: Adjusting the pH of the water sample is critical to ensure the analyte is in a neutral form for efficient retention on a reversed-phase sorbent or in a charged form for retention on an ion-exchange sorbent.

Elution Solvent: A systematic evaluation of solvent type (e.g., methanol, acetonitrile) and the addition of modifiers (e.g., formic acid, ammonia) is needed to ensure complete elution of the analyte from the sorbent.

Sample Volume and Flow Rate: These parameters are optimized to maximize recovery and throughput. nih.gov

Food Products: Food matrices are significantly more complex, containing fats, proteins, carbohydrates, and pigments that can interfere with analysis. A more extensive extraction and clean-up procedure is required. A common approach is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an initial extraction with a solvent like acetonitrile followed by a dispersive SPE (dSPE) clean-up step. For this compound, the dSPE step might involve sorbents like C18 to remove nonpolar interferences (fats) and graphitized carbon black (GCB) to remove pigments.

Interactive Table: Example of Factors for SPE Method Optimization

| Factor | Variable Range | Rationale for Optimization |

| Sorbent Amount | 60 - 200 mg | Ensures sufficient capacity for analyte retention without causing excessive backpressure. |

| Sample pH | 3 - 9 | Controls the ionization state of the analyte to maximize retention on the chosen sorbent. |

| Eluent Volume | 1 - 5 mL | Must be sufficient for complete elution of the analyte while minimizing final extract volume. |

| Eluent Composition | Acetonitrile/Methanol % | The organic solvent and its polarity are optimized for efficient desorption of the analyte. |

Note: This table illustrates key parameters for optimizing an SPE procedure for a compound from a water matrix, based on general principles. nih.gove-nps.or.krmdpi.com

The matrix effect is the alteration of an analyte's response due to the presence of co-eluting components from the sample matrix. bataviabiosciences.comanalchemres.org It can manifest as ion suppression or enhancement in mass spectrometry-based methods, leading to inaccurate quantification. nih.gov Several strategies can be employed to mitigate these effects.

Effective Sample Clean-up: A thorough clean-up procedure (as described in 6.4.1) is the most direct way to remove interfering components before they enter the analytical instrument. nih.gov

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is known to be free of the target analyte. This approach helps to ensure that the standards and the samples experience the same matrix effects, thus improving accuracy. chromatographyonline.com

Use of Internal Standards: An ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., containing ¹³C or ²H). SIL standards co-elute with the native analyte and experience identical matrix effects, allowing for reliable correction of the signal. If a SIL standard is unavailable, a structurally similar compound can be used, though it may not compensate for matrix effects as effectively. chromatographyonline.com

Sample Dilution: A simple and often effective strategy is to dilute the final extract. nih.gov This reduces the concentration of all components, including the matrix interferences. This method is viable only when the analytical instrument has sufficient sensitivity to detect the diluted analyte. chromatographyonline.com

Interactive Table: Summary of Interference Mitigation Strategies

| Strategy | Principle | Advantages | Limitations |

| Advanced Clean-up | Physically remove interfering compounds from the extract. | Directly reduces matrix effects; can improve instrument robustness. | Can be time-consuming and may lead to analyte loss. |

| Matrix-Matched Calibration | Calibrants and samples are exposed to the same matrix interferences. | Simple to implement if a representative blank matrix is available. | Difficult to find a truly blank matrix; matrix variability can be an issue. |

| Internal Standards | A co-eluting compound (ideally SIL) is used to normalize the analyte signal. | Highly effective, especially with SIL standards; corrects for both matrix effects and recovery variations. | SIL standards can be expensive or commercially unavailable. |

| Sample Dilution | Reduce the concentration of interfering matrix components. | Simple, fast, and can be very effective. | Requires high method sensitivity; may dilute the analyte below the detection limit. |

Applications of 3 Amino 4 4 Chlorophenoxy Benzoic Acid As a Chemical Intermediate and in Materials Science

Role in Organic Synthesis as a Key Building Block

As a chemical intermediate, the utility of a compound is defined by its ability to serve as a foundational component for the construction of more complex molecules. Aromatic compounds containing both amino and carboxylic acid functionalities are particularly significant in the synthesis of pharmaceuticals, dyes, and agrochemicals due to their reactivity. kaivalchem.com

Aminobenzoic acid derivatives are recognized as important scaffolds in medicinal chemistry and drug discovery. kaivalchem.com While direct synthesis of Sodium-glucose cotransporter 2 (SGLT2) inhibitors using 3-Amino-4-(4-chlorophenoxy)benzoic acid is not explicitly detailed in the provided research, the core structural motifs are relevant to pharmaceutical synthesis. SGLT2 inhibitors are a class of drugs used to manage type 2 diabetes and have shown benefits in treating heart failure. nih.govresearchgate.net The synthesis of these complex molecules often relies on key building blocks, such as diarylmethanes, which can be prepared through multi-step synthetic routes involving functionalized aromatic precursors. nih.gov The development of novel therapeutic compounds frequently involves the use of high-purity aromatic intermediates that possess versatile functional groups for building complex molecular architectures. kaivalchem.com

The aminobenzoic acid structure is a fundamental component in the synthesis of various colorants. Structurally related compounds serve as key intermediates for organic pigments and dyes. For instance, derivatives of 3-aminobenzamide (B1265367) are crucial in producing specific pigments. The compound 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide is a vital intermediate for organic pigments like C.I. Pigment Yellow 93. google.com Similarly, 3-Amino-4-chloro-N-phenylbenzamide is classified as a dye intermediate. dyestuffintermediates.com

These intermediates undergo diazotization and coupling reactions to form larger, conjugated systems that absorb light in the visible spectrum, thereby imparting color. nih.gov The specific substituents on the aromatic rings influence the final color and properties, such as lightfastness and solubility, of the dye or pigment. nih.gov

| Intermediate Compound | Related Application/Product | Reference |

|---|---|---|

| 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide | C.I. Pigment Yellow 93 | google.com |

| 3-Amino-4-methoxybenzanilide | C.I. Pigment Red 31, 32, 146, 147, 150, 176 | guidechem.comgoogle.com |

| 3-Amino-4-chloro-N-phenylbenzamide | Dye Intermediate | dyestuffintermediates.com |

In the field of agrochemicals, halogenated and phenoxy-substituted aromatic compounds are integral to the structure of many active ingredients. A closely related precursor, 3-chloro-4-(4′-chlorophenoxy)aniline, serves as a key intermediate in the synthesis of Rafoxanide. nih.gov Rafoxanide is a halogenated salicylanilide (B1680751) used as an effective anthelmintic agent to treat parasitic fluke infections in livestock such as sheep and cattle. nih.gov The synthesis involves the reaction of the amino group of the aniline (B41778) precursor with a diiodosalicylic acid derivative to form the final amide product. nih.gov This highlights the importance of the specific arrangement of the chloro, amino, and phenoxy groups on the phenyl ring for building bioactive molecules in veterinary medicine.

Integration into Functional Materials